1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine
CAS No.:
Cat. No.: VC14627508
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C17H26N2O2 |
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Molecular Weight | 290.4 g/mol |
IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)-4-pentan-3-ylpiperazine |
Standard InChI | InChI=1S/C17H26N2O2/c1-3-15(4-2)19-9-7-18(8-10-19)12-14-5-6-16-17(11-14)21-13-20-16/h5-6,11,15H,3-4,7-10,12-13H2,1-2H3 |
Standard InChI Key | AYUQXCMIQPFKMI-UHFFFAOYSA-N |
Canonical SMILES | CCC(CC)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Synthesis
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine typically involves a multi-step process. The starting materials could include 1,3-benzodioxol-5-methanol and pentan-3-amine, which are reacted with a piperazine precursor under appropriate conditions. The specific synthesis route may vary depending on the desired yield and purity of the final product.
Synthesis Steps:
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Preparation of Intermediates: Synthesis of the benzodioxol and pentan-3-yl intermediates.
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Piperazine Ring Formation: Reaction of the intermediates with a piperazine precursor.
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Purification: Crystallization or chromatography to achieve high purity.
Potential Biological Activities
Potential Activity | Description |
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Serotonin Receptor Interaction | Possible agonist or antagonist activity |
Dopamine Receptor Interaction | Potential for modulating dopamine pathways |
Other Neurotransmitter Interactions | Possible effects on other neurotransmitter systems |
Research Findings and Challenges
Research on 1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine is limited, and there is a need for comprehensive studies to understand its pharmacological profile. Challenges include the synthesis of high-purity material and the development of assays to evaluate its biological effects.
Current Status:
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Synthesis: Methods are available but may require optimization.
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Biological Studies: Limited data; further research is needed.
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